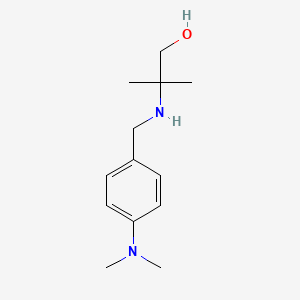
Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- is an organic compound with the molecular formula C12H20N2O. This compound is characterized by the presence of a propanol group, a dimethylaminobenzylamino group, and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- typically involves the reaction of 4-dimethylaminobenzylamine with 2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial production methods may also involve additional purification steps to remove any impurities and achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- can yield aldehydes or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of products, depending on the nucleophile used.
Scientific Research Applications
Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- include:
- Propan-1-ol, 2-(4-aminobenzylamino)-2-methyl-
- Propan-1-ol, 2-(4-methylaminobenzylamino)-2-methyl-
- Propan-1-ol, 2-(4-ethylaminobenzylamino)-2-methyl-
Uniqueness
Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- is unique due to the presence of the dimethylaminobenzylamino group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
22563-93-5 |
|---|---|
Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H22N2O/c1-13(2,10-16)14-9-11-5-7-12(8-6-11)15(3)4/h5-8,14,16H,9-10H2,1-4H3 |
InChI Key |
JFCRVCBYNAHSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















